![molecular formula C11H17N3O2S B2358501 Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate CAS No. 499240-79-8](/img/structure/B2358501.png)
Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is a compound that contains a 2-aminothiazole scaffold . This scaffold is a characteristic structure in drug development and has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
Synthesis Analysis
The synthesis of this compound and similar derivatives often involves reactions with tert-butyl . For instance, a series of 2-aminophenyl-5-halothiazoles was synthesized from the reaction of 2,5 substituted thiazoles with tert-butyl . Another example is the treatment of the available compound 2-aminothiazole-4-carboxylate with 1-adamantanoyl chloride in hot tetrahydrofuran .Molecular Structure Analysis
The molecular weight of Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is 256.35 . The compound’s structure can be analyzed using X-ray diffraction . In one study, a valuable role was found for the typical V-type intramolecular hydrogen bond between the amino and triazole groups .Chemical Reactions Analysis
The 2-aminothiazole scaffold in this compound is a fundamental part of some clinically applied anticancer drugs . The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Indiacen A and Indiacen B Precursor : Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate serves as a potential precursor for biologically active natural products like Indiacen A and Indiacen B . These compounds have been associated with various pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects.
Antibacterial Activity
- In Vitro Screening : Researchers have evaluated similar compounds for their antibacterial properties. While specific data on this compound are scarce, related derivatives have been screened against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacterial strains . Further investigations could explore its potential as an antibacterial agent.
Biological Studies
- Cytotoxicity and Enzyme Inhibition : Indole derivatives, including those with thiazole moieties, have demonstrated cytotoxic effects and inhibitory activity against enzymes like 5-lipoxygenase . Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate might contribute to these biological effects.
Mechanism of Action
Future Directions
The 2-aminothiazole scaffold, which is present in this compound, has attracted attention amongst medicinal chemists due to its wide scale of biological activities . The synthetic strategies developed to access novel 2-aminothiazole derivatives have led to their wide innovations . This suggests that there is potential for further exploration and development of compounds with this scaffold in the future.
properties
IUPAC Name |
tert-butyl 2-[(E)-dimethylaminomethylideneamino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-9(15)8-6-12-10(17-8)13-7-14(4)5/h6-7H,1-5H3/b13-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLKYAGDNCXWDC-NTUHNPAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(S1)N=CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CN=C(S1)/N=C/N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820395 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate |
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